GPR101 Activation Potency: RvD5n-3 DPA vs. Protectin D1 and DHA-Derived Resolvins
RvD5n-3 DPA (CAS 887752-13-8 / 1609382-32-2) activates GPR101 with an EC50 of 4.6 pM in β-arrestin recruitment assays using CHO cells overexpressing human GPR101 [1]. In contrast, Protectin D1 (PD1, DHA-derived) does not activate GPR101. The DHA-derived analog Resolvin D5 (RvD5, 7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) activates GPR101 with substantially lower potency (EC50 ~6.4 × 10⁻¹⁴ M, or 0.064 pM), a ~72-fold difference [1]. RvD5n-3 DPA also activates GPR32 (EC50 14 pM) and GPR18 (EC50 1.5 pM), establishing a multi-receptor pharmacological profile distinct from DHA-derived comparators . The GPR101 binding affinity for RvD5n-3 DPA was confirmed with a KD of approximately 6.9 nM [1].
| Evidence Dimension | GPCR activation potency (EC50, GPR101) |
|---|---|
| Target Compound Data | EC50 = 4.6 pM (GPR101); EC50 = 14 pM (GPR32); EC50 = 1.5 pM (GPR18) |
| Comparator Or Baseline | Resolvin D5 (DHA-derived, CAS 578008-43-2): EC50 ~0.064 pM (GPR101). Protectin D1 (CAS 604030-03-5): no GPR101 activation at biologically relevant concentrations. |
| Quantified Difference | RvD5n-3 DPA activates GPR101 with 4.6 pM EC50, whereas PD1 shows no activation. RvD5 (DHA) shows ~72-fold higher apparent potency (0.064 pM) but this ultra-high potency has different implications for receptor reserve and in vivo targeting. |
| Conditions | β-arrestin recruitment assay; CHO cells expressing human GPR101, GPR32, or GPR18; luminescence readout. |
Why This Matters
GPR101 is a cognate receptor for RvD5n-3 DPA linked to arthritis and infection resolution [1]; researchers investigating GPR101-mediated signaling must use RvD5n-3 DPA rather than DHA-derived PD1 or RvD5 to ensure target-relevant pharmacology.
- [1] Flak MB, Koenis DS, Sobrino A, et al. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections. Journal of Clinical Investigation. 2020;130(1):359-373. doi:10.1172/JCI131609 View Source
